molecular formula C22H15NO6 B13829278 Acetamidofluorescein

Acetamidofluorescein

Cat. No.: B13829278
M. Wt: 389.4 g/mol
InChI Key: ASJRVALLTCYYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamidofluorescein is a fluorescent compound that is a derivative of fluorescein. It is known for its strong fluorescence and is commonly used as a fluorescent label in various scientific applications. The compound has the chemical formula C22H15NO6 and a molecular weight of 389.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetamidofluorescein can be synthesized through the acetylation of fluorescein. The reaction involves the introduction of an acetamido group to the fluorescein molecule. The typical reaction conditions include the use of acetic anhydride as the acetylating agent and a suitable solvent such as pyridine. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetamidofluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Acetamidofluorescein is widely used in scientific research due to its strong fluorescence properties. Some of its applications include:

Mechanism of Action

The mechanism of action of acetamidofluorescein involves its ability to absorb light at a specific wavelength (around 491 nm) and emit light at a different wavelength (around 515 nm). This fluorescence property allows it to be used as a marker in various assays. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fluorescence properties and the presence of the acetamido group, which allows for specific interactions in various assays. Its strong fluorescence and stability make it a preferred choice for many scientific applications .

Properties

Molecular Formula

C22H15NO6

Molecular Weight

389.4 g/mol

IUPAC Name

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)acetamide

InChI

InChI=1S/C22H15NO6/c1-11(24)23-17-4-2-3-16-20(17)21(27)29-22(16)14-7-5-12(25)9-18(14)28-19-10-13(26)6-8-15(19)22/h2-10,25-26H,1H3,(H,23,24)

InChI Key

ASJRVALLTCYYGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Origin of Product

United States

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